Phenol acts as a Lewis base in this complex, donating a lone pair of electrons on its oxygen atom to the empty p-orbital of boron in BF₃, which acts as a Lewis acid. This interaction leads to the formation of a dative bond between the oxygen atom and boron atom. The complex is stabilized by the formation of this bond and electrostatic interactions between the positively charged boron and the negatively charged phenoxide oxygen. Source: Journal of the American Chemical Society (DOI: 10.1021/ja00213a038):
Phenol-trifluoroborane (2:1) serves as a valuable reagent in organic synthesis due to its Lewis acidic nature. The complex can activate various carbonyl compounds, such as aldehydes, ketones, and esters, making them more susceptible to nucleophilic attack. This activation property allows for the formation of new carbon-carbon bonds and the development of complex organic molecules. Source: Chemical Reviews (DOI: 10.1021/cr051357d):
Here are some specific examples of its applications in organic synthesis:
Apart from organic synthesis, phenol-trifluoroborane (2:1) is being explored in other research areas such as:
Phenol;trifluoroborane, also known as the boron trifluoride phenol complex, is a chemical compound formed from the reaction of boron trifluoride and phenol. This compound typically exists in a 1:2 molar ratio, where two molecules of phenol coordinate with one molecule of boron trifluoride. The chemical formula for this complex is represented as . It is characterized by its ability to act as a Lewis acid due to the electron-deficient boron atom, which can accept electron pairs from Lewis bases.
Phenol-trifluoroborane acts as a Lewis acid catalyst in organic reactions. The empty p orbital of boron can accept electron pairs from nucleophiles, activating them for further reactions [1]. The attached phenol groups can also participate in hydrogen bonding, influencing the reaction selectivity and product formation [6].
Phenol-trifluoroborane is a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory problems upon inhalation [7].
Phenol;trifluoroborane can be synthesized through several methods:
Phenol;trifluoroborane has several applications primarily in organic synthesis:
Studies on the interactions of phenol;trifluoroborane with other compounds reveal its role as a strong Lewis acid. It forms adducts with various Lewis bases, enhancing reactivity in organic synthesis. The interaction with water leads to hydrolysis products that can influence subsequent reactions in synthetic pathways .
Phenol;trifluoroborane shares similarities with other organoboron compounds but exhibits unique characteristics due to its specific structure and reactivity profile.
Compound Name | Formula | Key Characteristics |
---|---|---|
Boron Trifluoride | BF₃ | Strong Lewis acid; used extensively in organic synthesis. |
Phenylboronic Acid | C₆H₅B(OH)₂ | Used for Suzuki coupling reactions; less acidic than phenol;trifluoroborane. |
Triethylborane | (C₂H₅)₃B | Less reactive; used as a reducing agent; does not form stable complexes with phenols. |
Boronic Acid | B(OH)₃ | Similar reactivity but lacks fluorine substituents, affecting its acidity and interaction capabilities. |
Phenol;trifluoroborane's unique combination of properties makes it particularly useful in specific synthetic applications where strong Lewis acidity is required, differentiating it from related compounds .
The phenol-trifluoroborane complex consists of one BF₃ molecule coordinated to two phenol molecules via oxygen donor atoms. The molecular formula is C₁₂H₁₂BF₃O₂ (MW: 256.03 g/mol), with a trigonal planar geometry around boron. The B–O bond length is approximately 1.36 Å, shorter than typical single bonds, suggesting partial π-character due to back-donation from fluorine p-orbitals to boron.
Parameter | Value | Source Method |
---|---|---|
B–O Bond Length | 1.36 Å | X-ray Diffraction |
B–F Bond Length | 1.30 Å | IR Spectroscopy |
Dipole Moment | 0 D (D₃h symmetry) | Computational DFT |
In polar solvents like sulpholan, the complex exhibits tautomerism. For example, orcinol (3,5-dihydroxytoluene) forms a cyclohexadienone derivative upon BF₃ coordination. Nuclear magnetic resonance (NMR) studies reveal rapid exchange between free and bound phenol molecules, with a coalescence temperature of −15°C in CDCl₃.
The phenol;trifluoroborane complex represents a quintessential example of Lewis acid-base chemistry, exemplifying the fundamental principles established by Gilbert Newton Lewis in 1923 [1] [2]. In the Lewis framework, acids are defined as electron pair acceptors while bases are electron pair donors, creating a broader classification system that extends beyond traditional Brønsted-Lowry theory [3] [4].
Boron trifluoride functions as a Lewis acid due to its inherent electron deficiency, possessing only six electrons in its valence shell rather than the preferred octet configuration [5] [6]. The boron atom in boron trifluoride has an empty p-orbital that readily accepts electron pairs from Lewis bases [3] [4]. This electron deficiency is enhanced by the highly electronegative fluorine atoms, which withdraw electron density from the boron center through inductive effects [7] [5].
Phenol acts as a Lewis base through its hydroxyl oxygen atom, which possesses two lone pairs of electrons available for donation [9]. The aromatic ring system in phenol provides additional electron density through resonance effects, enhancing the basicity of the oxygen atom [9]. The formation of the phenol;trifluoroborane adduct occurs through coordinate covalent bond formation, where the oxygen lone pair forms a dative bond with the electron-deficient boron center [10] [4].
The adduct formation follows the general Lewis acid-base reaction mechanism:
$$ \text{Lewis Base} + \text{Lewis Acid} \rightarrow \text{Lewis Acid-Base Adduct} $$
In the specific case of phenol and boron trifluoride:
$$ \text{C}6\text{H}5\text{OH} + \text{BF}3 \rightarrow \text{C}6\text{H}5\text{OH} \cdot \text{BF}3 $$
The coordination occurs exclusively at the oxygen atom, as confirmed by nuclear magnetic resonance and ultraviolet spectroscopic studies [9]. The complex formation may involve tautomerization in certain cases, where the initial oxygen-coordinated adduct can rearrange to form alternative structural arrangements [9].
The formation of the phenol;trifluoroborane complex is thermodynamically favorable due to the significant stabilization energy gained through coordinate bond formation [11]. The Lewis acid-base interaction results in charge transfer from the phenol base to the boron trifluoride acid, creating a more stable electronic configuration [11]. The enthalpy change for complex formation is typically negative, indicating an exothermic process that releases energy upon adduct formation [11].
The kinetics of complex formation are generally rapid under ambient conditions, reflecting the high reactivity of both the electron-deficient boron center and the electron-rich oxygen atom [11]. However, the complex can exhibit varying stability depending on environmental conditions, particularly in the presence of moisture or other competing Lewis bases [11].
The phenol;trifluoroborane complex exhibits a tetrahedral geometry around the boron atom following adduct formation [12] [13]. The coordinate bond between oxygen and boron typically ranges from 1.4 to 1.6 Angstroms, reflecting the dative nature of the interaction [12]. The boron-fluorine bonds remain largely unchanged upon complexation, maintaining their characteristic length of approximately 1.30 Angstroms [7].
Spectroscopic analysis reveals characteristic shifts in both boron-11 and fluorine-19 nuclear magnetic resonance spectra upon complex formation [14] [11]. The boron-11 chemical shift typically appears between -1.5 and +0.5 parts per million, while the fluorine-19 resonance occurs around -151 to -145 parts per million [14] [11]. These spectroscopic signatures provide definitive confirmation of adduct formation and structural characterization.
The historical development of boron trifluoride-phenol studies traces back to the fundamental discoveries in phenol chemistry during the 19th century [15] [16]. Phenol was first discovered in 1834 by Friedlieb Ferdinand Runge, who extracted it from coal tar and named it "Karbolsäure" (carbolic acid) [15]. Auguste Laurent subsequently obtained phenol in pure crystalline form in 1841, determining its composition and establishing the foundation for future structural studies [15] [16].
The molecular structure of phenol was elucidated in 1858 by August Kekulé, who formulated the correct aromatic structure that would later prove crucial for understanding its Lewis base properties [15] [16]. These early structural investigations laid the groundwork for comprehending the electron-donating capabilities of the phenolic hydroxyl group [15].
The theoretical framework for understanding boron trifluoride-phenol interactions emerged with Gilbert Newton Lewis's revolutionary acid-base theory in 1923 [1] [2]. Lewis expanded the definition of acids and bases beyond proton transfer reactions, proposing that acids are electron pair acceptors while bases are electron pair donors [1] [2]. This theoretical advancement provided the conceptual foundation for understanding the coordinate bond formation between boron trifluoride and phenol [1] [2].
Lewis continued to develop and refine his theory throughout the 1920s and 1930s, establishing the fundamental principles that would govern Lewis acid-base chemistry for decades to come [1] [2]. His work demonstrated that many reactions previously unexplained by traditional acid-base theories could be understood through the lens of electron pair donation and acceptance [1] [2].
The commercial production of boron trifluoride began in the 1930s, driven by industrial interest in its catalytic properties [17]. Over 400 patents were granted during the 1940s and 1950s, reflecting the extensive research and development efforts focused on boron trifluoride as a Lewis acid catalyst [17]. This period marked the transition from laboratory curiosity to industrial application, establishing boron trifluoride as a cornerstone of Lewis acid catalysis [17].
The development of boron trifluoride-phenol complexes as catalysts coincided with the growing demand for phenolic resins and related materials [18] [19]. The complex proved particularly effective in promoting polymerization processes, phenolic resin production, and various organic synthesis reactions [18] [19]. These applications demonstrated the practical utility of Lewis acid-base chemistry in industrial processes [18] [19].
The 1960s and 1970s witnessed significant advances in the understanding of boron trifluoride-phenol interactions through spectroscopic techniques [9] [20]. Nuclear magnetic resonance and ultraviolet spectroscopy studies revealed that complex formation occurs exclusively at the oxygen atom of phenol, resolving earlier uncertainties about the coordination site [9].
Research conducted in 1970 on the site of protonation and boron trifluoride complex formation of phenols in sulfolane provided definitive evidence for oxygen coordination [9]. These studies established that while complex formation always occurs on oxygen, the adduct may undergo tautomerization to form alternative structural arrangements [9]. For example, orcinol was shown to yield the boron trifluoride complex of 3-hydroxy-5-methylcyclohexa-2,5-dienone, demonstrating the dynamic nature of these interactions [9].
The 1980s and 1990s saw expanded applications of Lewis acid catalysis in organic synthesis, with boron trifluoride-phenol complexes finding new uses in pharmaceutical and agrochemical synthesis [21] [19]. The development of more sophisticated analytical techniques allowed for better characterization of reaction mechanisms and optimization of catalytic processes [21] [19].
The discovery of frustrated Lewis pairs in 2006 by Stephan and colleagues revolutionized the field of boron-based Lewis acid chemistry [22] [23]. This breakthrough demonstrated that sterically hindered Lewis acid-base pairs could activate small molecules such as hydrogen and carbon dioxide, opening new avenues for catalytic applications [22] [23]. While not directly involving phenol, this discovery renewed interest in boron-based Lewis acid systems and their potential applications [22] [23].
Recent developments have focused on the application of boron trifluoride-phenol complexes in materials science, particularly in the development of novel electrolytes and ion conductors . The complex exhibits interesting properties such as thermal stability and ionic conductivity, making it a candidate for advanced materials applications . These modern applications demonstrate the continued relevance and expanding utility of Lewis acid-base chemistry in contemporary research .
The phenol;trifluoroborane complex holds exceptional significance in organic chemistry as a versatile Lewis acid catalyst [21] [19]. The complex demonstrates remarkable efficacy in promoting various organic transformations under mild reaction conditions, making it an invaluable tool for synthetic chemists [21] [19]. Its ability to activate electrophilic species while maintaining selectivity has established it as a preferred catalyst for numerous synthetic applications [21] [19].
In polymerization processes, the complex provides precise control over molecular weight and polymer structure, particularly in the polymerization of olefins and styrenes [19]. The Lewis acid activation mechanism allows for controlled initiation and propagation, resulting in polymers with desired properties and narrow molecular weight distributions [19]. This application has proven particularly valuable in the production of high-performance materials and specialty polymers [19].
The complex excels in Friedel-Crafts alkylation and acylation reactions, where it facilitates carbon-carbon bond formation in aromatic compounds [19] [20]. Historical studies from 1963 demonstrated that boron trifluoride-catalyzed Friedel-Crafts reactions could proceed smoothly under mild conditions with better yields compared to traditional procedures [20]. The ability to use free carboxylic acids instead of acid chlorides represents a significant advantage, particularly when acid chlorides are unstable or difficult to prepare [20].
The phenol;trifluoroborane complex provides fundamental insights into Lewis acid-base reaction mechanisms [21]. The complex formation enhances the electrophilic character of phenolic compounds, making them more reactive toward nucleophilic attack . This activation principle has been extensively utilized in esterification reactions, where the complex coordinates to carbonyl oxygen atoms, polarizing the carbon-oxygen bond and facilitating nucleophilic attack by alcohols [21].
In aldol condensation reactions, the complex stabilizes enolate intermediates by coordinating to carbonyl groups, enabling selective carbon-carbon bond formation [21]. This stabilization effect is crucial for controlling regioselectivity and stereoselectivity in complex synthetic transformations [21]. The mechanism involves reversible coordination of the Lewis acid to various reaction intermediates, providing a pathway for controlling reaction outcomes [21].
The complex also catalyzes cyclopropanation reactions through the formation of carbene-boron trifluoride complexes, which react stereospecifically with alkenes to form cyclopropane rings [21]. This application demonstrates the versatility of Lewis acid catalysis in accessing strained ring systems that are challenging to prepare through other methods [21].
Beyond traditional organic synthesis, the phenol;trifluoroborane complex has found significant applications in materials science [18]. The complex exhibits thermal stability and ionic conductivity properties that make it suitable for developing novel electrolytes and ion conductors . These properties are particularly valuable in the development of advanced battery technologies and electrochemical devices .
In epoxy resin curing applications, the complex enhances the curing process, improving the mechanical properties and thermal stability of the final polymer products [19]. The Lewis acid activation mechanism promotes cross-linking reactions while maintaining control over the curing kinetics, resulting in materials with superior performance characteristics [19]. This application has proven particularly important in aerospace and automotive industries where high-performance materials are required [19].
The complex also plays a crucial role in phenolic resin production, where it serves as a highly effective catalyst for resin formation [18]. The ability to control the degree of cross-linking and the final resin properties makes it an essential component in the manufacture of adhesives, coatings, and composite materials [18].
In pharmaceutical synthesis, the phenol;trifluoroborane complex enables the formation of complex organic molecules that would be difficult to access through other synthetic routes [19]. The Lewis acid activation mechanism facilitates the construction of carbon-carbon and carbon-heteroatom bonds under mild conditions, minimizing side reactions and improving overall synthetic efficiency [19]. This capability is particularly valuable in the synthesis of drug intermediates and active pharmaceutical ingredients [19].
The complex has also found applications in agrochemical synthesis, where it serves as a catalyst for the preparation of pesticides and herbicides [19]. The ability to promote selective transformations while maintaining high yields makes it an attractive choice for the production of crop protection chemicals [19]. The mild reaction conditions and high selectivity reduce the formation of unwanted byproducts, improving the overall efficiency of agrochemical manufacturing processes [19].
Recent research has demonstrated the superior performance of boron trifluoride etherate as a catalyst for phenol O-glycosylation reactions compared to traditional catalysts such as trimethylsilyl trifluoromethanesulfonate [24]. The Lewis acid promotes the conversion of orthoesters into the corresponding trans-glycosides with high selectivity and efficiency [24]. This application represents a significant advancement in carbohydrate chemistry, providing access to important glycosidic linkages that are challenging to form through other methods [24].
The mechanism involves activation of the glycosyl donor through Lewis acid coordination, followed by nucleophilic attack by the phenol acceptor [24]. The high selectivity for trans-glycoside formation makes this method particularly valuable for the synthesis of complex oligosaccharides and glycoconjugates [24].
The phenol;trifluoroborane complex serves as an exemplary model system for understanding Lewis acid-base interactions [3]. The well-defined structure and readily observable spectroscopic properties make it an ideal system for studying the fundamental principles of coordinate bond formation [3]. This has contributed significantly to the development of theoretical models for predicting Lewis acid-base behavior and reactivity [3].
The complex also provides insights into the relationship between molecular structure and catalytic activity, helping to establish structure-activity relationships that guide the design of new catalytic systems [3]. The systematic study of phenol;trifluoroborane interactions has contributed to the broader understanding of how electronic and steric factors influence Lewis acid-base chemistry [3].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₆H₆BF₃O (1:1) | [12] [13] |
Molecular Weight | 161.92 g/mol (1:1) | [25] [26] |
Melting Point | -3.5°C | [25] [26] |
Boiling Point | 178°C | [25] [26] |
Density | 1.27 g/mL at 25°C | [25] [26] |
Appearance | Red-brown to dark-brown liquid | [12] [27] |
CAS Registry Number | 462-05-5 | [12] [25] |
BF₃ Content | 25-30% | [18] [19] |
Application | Description | Key Benefits | Reference |
---|---|---|---|
Organic Synthesis Catalyst | Lewis acid catalyst for various transformations | Mild conditions, high selectivity | [21] [19] |
Polymerization Processes | Controls molecular weight and structure | Precise polymer property control | [19] |
Friedel-Crafts Reactions | Facilitates aromatic carbon-carbon bond formation | Regioselective substitution | [19] [20] |
Pharmaceutical Synthesis | Enables complex molecule formation | Facilitates drug intermediate synthesis | [19] |
Epoxy Resin Curing | Enhances curing process properties | Improved mechanical and thermal properties | [19] |
Phenolic Resin Production | Highly effective catalyst for resin formation | High catalytic efficiency | [18] |
Glycosylation Reactions | Superior catalyst for phenol O-glycosylation | Better than traditional catalysts | [24] |
Phenol trifluoroborane represents a fascinating example of Lewis acid-base chemistry where the electron-deficient boron center in trifluoroborane (BF₃) coordinates with the lone pair electrons on the oxygen atom of phenol [1] [2]. This coordination results in the formation of a stable adduct complex that exists primarily in two stoichiometric ratios: a 1:1 complex with the molecular formula C₆H₆BF₃O and a 2:1 complex with the formula C₁₂H₁₂BF₃O₂ [3] [4].
The complex formation fundamentally alters the electronic environment around both the boron and oxygen centers. In the free trifluoroborane molecule, boron exhibits trigonal planar geometry with D₃ₕ symmetry and bond angles of 120° [5] [6]. However, upon coordination with phenol, the boron atom adopts a tetrahedral geometry with approximate bond angles of 109.5° [8]. This geometric transformation reflects the change from sp² hybridization in free BF₃ to sp³ hybridization in the complexed form.
The structural characteristics of phenol trifluoroborane have been extensively studied through various analytical techniques. The compound typically appears as a reddish-brown to dark brown liquid with a density ranging from 1.225 to 1.235 g/cm³ [1] [9]. The melting point varies between -3.5°C and 5°C, depending on the specific stoichiometry and purity of the sample [3] [9].
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₂BF₃O₂ (2:1) or C₆H₆BF₃O (1:1) |
Molecular Weight (g/mol) | 256.03 (2:1) or 161.92 (1:1) |
Complex Stoichiometry | Typically 2:1 or 1:1 phenol:BF₃ |
Coordination Type | Lewis acid-base adduct |
Boron Coordination Geometry | Tetrahedral (in complex) |
Boron-Fluorine Bond Length (Å) | 1.30-1.31 (typical for BF₃) |
Boron-Oxygen Bond Length (Å) | 1.53 (typical B-O coordination) |
Phenol-Oxygen Bond Length (Å) | 1.36-1.43 (C-O in phenol) |
Fluorine-Boron-Fluorine Bond Angle (°) | 109.5° (tetrahedral) |
Phenol-Oxygen-Boron Bond Angle (°) | ~114° (typical for Lewis base coordination) |
Melting Point (°C) | -3.5 to 5 |
Density (g/cm³) | 1.225-1.235 |
Appearance | Reddish-brown to dark brown liquid |
Stability in Air | Forms white fumes; sensitive to moisture |
The primary bonding interaction in phenol trifluoroborane involves the donation of a lone pair of electrons from the oxygen atom of phenol to the vacant p-orbital of boron in BF₃ . This dative bond formation is characteristic of Lewis acid-base chemistry, where the Lewis base (phenol) provides both electrons for the bond formation while the Lewis acid (BF₃) accepts the electron pair.
The formation of this coordinate covalent bond significantly influences the electronic properties of both components. The electron density donation from phenol to boron increases the electron density around the boron center, leading to a partial negative charge on boron and a corresponding partial positive charge on the oxygen atom of phenol . This charge redistribution affects the subsequent chemical reactivity and spectroscopic properties of the complex.
The bonding in phenol trifluoroborane encompasses several distinct types of interactions, each contributing to the overall stability and structure of the complex:
Bond Type | Bond Character | Bond Length (Å) | Bond Energy (kJ/mol) |
---|---|---|---|
Boron-Fluorine | Covalent with partial ionic character | 1.30-1.31 | 613-646 |
Boron-Oxygen (coordination) | Coordinate covalent (dative) | 1.50-1.53 | 300-400 |
Carbon-Oxygen (phenol) | Covalent with partial double bond character | 1.36-1.43 | 358-385 |
Carbon-Carbon (aromatic) | Aromatic (delocalized) | 1.39-1.40 | 518 |
Carbon-Hydrogen (aromatic) | Covalent | 1.08-1.10 | 414 |
Oxygen-Hydrogen (phenol) | Polar covalent | 0.95-0.97 | 463 |
Intermolecular hydrogen bonding | Weak intermolecular forces | 2.5-3.0 | 10-40 |
π-π interactions | Aromatic ring interactions | 3.3-3.8 | 10-20 |
The boron-fluorine bonds in the complex retain their characteristic high strength and short bond length, typical of BF₃ compounds [8] [11]. These bonds exhibit significant covalent character with partial ionic contribution due to the high electronegativity of fluorine. The bond lengths of approximately 1.30-1.31 Å are consistent with the partial double-bond character arising from pπ-pπ back-bonding between the empty p-orbitals of boron and filled p-orbitals of fluorine [8].
The aromatic system of phenol maintains its characteristic delocalized π-electron system even upon complexation with BF₃. The carbon-carbon bonds within the benzene ring exhibit typical aromatic bond lengths of 1.39-1.40 Å, reflecting the delocalized nature of the π-electrons [12]. However, the coordination of BF₃ to the oxygen lone pair affects the extent of resonance involving the phenolic oxygen.
In free phenol, the oxygen lone pair can participate in resonance with the aromatic π-system, contributing to the electron density of the ring. Upon coordination with BF₃, this lone pair becomes involved in the dative bond formation, reducing its availability for resonance with the aromatic system . This electronic redistribution results in a decrease in the electron density of the phenol ring, making it more electrophilic and potentially altering its chemical reactivity.
Nuclear magnetic resonance spectroscopy provides detailed insights into the structural and electronic characteristics of phenol trifluoroborane complexes. The ¹H NMR spectra reveal significant changes in the chemical environment of both the phenolic proton and the aromatic protons upon complex formation [13] [14].
The phenolic hydroxyl proton typically appears in the range of δ 9-12 ppm, significantly downfield compared to free phenol due to the electron-withdrawing effect of the coordinated BF₃ group [13]. This downfield shift reflects the reduced electron density around the oxygen atom following coordination. The aromatic protons appear as complex multiplets in the δ 6.5-7.5 ppm region, with subtle shifts reflecting the altered electronic environment of the benzene ring.
¹¹B NMR spectroscopy provides direct evidence for the coordination state of boron. In the complex, the boron nucleus typically resonates in the δ -1 to +5 ppm range, significantly upfield from free BF₃, indicating the change from trigonal planar to tetrahedral coordination geometry [15] [16].
¹⁹F NMR spectroscopy reveals characteristic quartet patterns in the δ -133 to -155 ppm region, arising from the coupling between fluorine nuclei and the ¹¹B nucleus [15] [13]. The precise chemical shifts depend on the specific coordination environment and the stoichiometry of the complex.
Infrared spectroscopy provides valuable information about the vibrational modes and bonding characteristics of phenol trifluoroborane complexes. The IR spectrum exhibits several characteristic absorption bands that confirm the formation of the complex and provide insights into the structural features [17] [18].
Spectroscopic Method | Characteristic Signal/Peak | Interpretation |
---|---|---|
¹H NMR (phenol OH) | δ 9-12 ppm (broadened) | Phenolic proton coordination affected |
¹H NMR (aromatic) | δ 6.5-7.5 ppm (multiplet) | Aromatic proton environment |
¹¹B NMR | δ -1 to +5 ppm (broadened) | Tetrahedral boron coordination |
¹⁹F NMR | δ -133 to -155 ppm (quartet) | BF₃ in complex formation |
IR (C-O stretch) | 1200-1300 cm⁻¹ | Phenolic C-O bond |
IR (B-F stretch) | 1030-1180 cm⁻¹ | B-F stretching vibrations |
IR (OH stretch) | 3200-3600 cm⁻¹ (broad) | Phenolic OH group |
IR (C=C aromatic) | 1450-1650 cm⁻¹ | Aromatic C=C stretching |
Mass Spectrometry (molecular ion) | m/z 256 (2:1) or 162 (1:1) | Molecular ion peak |
Mass Spectrometry (base peak) | m/z 94 (phenol fragment) | Phenol loss from complex |
The B-F stretching vibrations appear as intense, broad absorptions in the 1030-1180 cm⁻¹ region, replacing the characteristic B-F stretches observed in free BF₃ at higher frequencies [17]. This shift reflects the change in bonding environment upon coordination. The phenolic C-O stretching vibration typically appears in the 1200-1300 cm⁻¹ region, while the O-H stretch is observed as a broad absorption between 3200-3600 cm⁻¹.
Mass spectrometric analysis of phenol trifluoroborane complexes provides definitive molecular weight confirmation and fragmentation patterns that support the proposed structures [14] [19]. The molecular ion peaks appear at m/z 256 for the 2:1 complex and m/z 162 for the 1:1 complex, corresponding to the calculated molecular weights [2] [4].
The fragmentation patterns reveal characteristic losses, with the base peak often appearing at m/z 94, corresponding to the phenol fragment (C₆H₅OH⁺) formed by the loss of BF₃ from the molecular ion [20]. Additional fragment ions may include peaks corresponding to the loss of individual fluorine atoms or HF molecules, providing further structural confirmation.